molecular formula C10H13N3O B1462116 2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one CAS No. 1554534-71-2

2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

Cat. No.: B1462116
CAS No.: 1554534-71-2
M. Wt: 191.23 g/mol
InChI Key: YDSLBUOTICPIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₀H₁₃N₃O
Molecular Weight: 191.23 g/mol
Structural Features: This bicyclic pyrimidine derivative contains a cyclopropyl substituent at the 2-position of the pyrimido[1,2-a]pyrimidin-4-one scaffold. The six-membered tetrahydro ring system contributes to conformational rigidity, while the cyclopropyl group introduces steric bulk and moderate lipophilicity .

Properties

IUPAC Name

2-cyclopropyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-9-6-8(7-2-3-7)12-10-11-4-1-5-13(9)10/h6-7H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSLBUOTICPIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC(=CC(=O)N2C1)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one (CAS: 1554534-71-2) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings.

  • Molecular Formula : C10H13N3O
  • Molar Mass : 191.23 g/mol
  • IUPAC Name : 2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

Biological Activity Overview

The compound exhibits various biological activities primarily related to anti-inflammatory and anticancer effects. Below are detailed findings from recent studies.

Anti-inflammatory Activity

Research has indicated that compounds similar to 2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one possess significant anti-inflammatory properties.

  • Inhibition of COX Enzymes :
    • A study highlighted the ability of pyrimidine derivatives to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. The IC50 values for some derivatives were as low as 0.04μmol0.04\mu mol, comparable to the standard drug celecoxib .
    • In vitro assays demonstrated that these compounds significantly reduced the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 in RAW264.7 cells .
  • In Vivo Studies :
    • Bioassays using carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats showed that pyrimidine derivatives exhibited anti-inflammatory effects similar to indomethacin, with effective doses (ED50) ranging around 8.2311.60μM8.23-11.60\mu M .

Anticancer Activity

The anticancer potential of 2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one has been explored through various studies:

  • Cell Proliferation Inhibition :
    • Compounds within the same chemical class have demonstrated antiproliferative effects against several human tumor cell lines with growth inhibition (GI50) values in the nanomolar range .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrimidine derivatives aids in optimizing their biological activity:

  • The presence of electron-releasing groups on specific positions of the pyrimidine skeleton enhances anti-inflammatory activity .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of similar compounds:

StudyCompoundBiological ActivityIC50/ED50
Pyrimidine Derivative 5COX-2 Inhibition0.04μmol0.04\mu mol
Pyrimidine Derivative 7Anti-inflammatory (rat model)11.60μM11.60\mu M
Pyrimidine Derivative XAnticancer (various cell lines)nM - μM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 2-position substituent significantly influences molecular properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
2-Methyl analog Methyl C₈H₁₁N₃O 165.20 Lower lipophilicity; enhanced solubility
2-Phenyl analog Phenyl C₁₃H₁₃N₃O 227.26 Increased steric bulk; potential CYP inhibition risks
2-Trifluoromethyl analog (e.g., CAS 1260585-12-3) CF₃ C₈H₇ClF₃N₃O 253.61 High electronegativity; metabolic stability
2-Chloroethyl derivative (e.g., CAS 885706-66-1) CH₂CH₂Cl C₁₀H₁₄ClN₃O 227.69 Higher reactivity; potential toxicity concerns

Key Observations :

  • The cyclopropyl group in the target compound balances lipophilicity and steric demand, avoiding extreme hydrophobicity (as seen with phenyl) or metabolic vulnerability (as in methyl derivatives) .
  • Trifluoromethyl analogs exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects but may face synthesis challenges .
Morpholine-Containing Derivatives

Compounds like (8S)-9-[(2R)-2-hydroxy-2-phenylethyl]-2-(morpholin-4-yl)-8-(trifluoromethyl)-... () demonstrate the integration of morpholine rings to improve solubility via hydrogen bonding. However, the cyclopropyl group in the target compound avoids the synthetic complexity of chiral morpholine incorporation .

Fluorinated and Deuterated Analogs
  • Risperidone impurities (e.g., Imp.
  • Deuterated derivatives (e.g., Risperidone-D4) show prolonged half-lives, suggesting cyclopropyl-based compounds may require additional modifications for similar effects .

Structural Modifications in Patented Compounds

The European Patent Application () lists derivatives with piperazinyl, cyclobutyl, and fluorinated substituents. For example:

  • 7-[(3R)-4-(Cyclopropyl)-3-methylpiperazin-1-yl] : Combines cyclopropyl with piperazine to optimize receptor binding.
  • Fluorine-substituted analogs : Prioritize kinase inhibition but may incur higher synthesis costs.

The target compound’s simplicity (single cyclopropyl substituent) offers a cost-effective intermediate for further derivatization .

Preparation Methods

Cyclization and Alkylation Approach

A common method involves the cyclization of 2-aminopyrimidine derivatives with β-dicarbonyl compounds or ketoesters under acidic or basic catalysis to form the pyrimido[1,2-a]pyrimidin-4-one skeleton. Subsequent alkylation at the 2-position with cyclopropyl halides (e.g., cyclopropyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride introduces the cyclopropyl substituent.

  • Typical conditions:
    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: Room temperature to reflux (50–100 °C)
    • Reaction time: Several hours (6–24 h)

Reduction to Tetrahydro Derivative

The tetrahydro substitution (6,7,8,9-tetrahydro) is introduced by selective catalytic hydrogenation of the aromatic pyrimido[1,2-a]pyrimidin-4-one core or by using partially saturated precursors.

  • Typical conditions:
    • Catalyst: Palladium on carbon (Pd/C) or Raney Nickel
    • Hydrogen pressure: 1–5 atm
    • Solvent: Ethanol or methanol
    • Temperature: Room temperature to 50 °C
    • Duration: 4–12 hours

This step selectively reduces the double bonds in the pyrimidine ring without affecting the carbonyl group at the 4-position.

Alternative Synthetic Routes

Some literature suggests the use of cyclopropyl-substituted aminopyrimidines as starting materials, which are then subjected to ring closure with appropriate ketoesters to yield the target compound directly with the cyclopropyl group already installed.

Representative Data Table of Synthetic Parameters

Step Reagents/Conditions Purpose Yield (%) Notes
Cyclization 2-Aminopyrimidine + β-dicarbonyl compound, acid/base catalyst, DMF, 80 °C, 12 h Formation of pyrimido[1,2-a]pyrimidin-4-one core 70–85 Purified by recrystallization
Alkylation at 2-position Cyclopropyl bromide, K2CO3, DMF, 60 °C, 18 h Introduction of cyclopropyl group 65–75 Requires inert atmosphere
Catalytic hydrogenation Pd/C, H2 (1 atm), EtOH, RT, 8 h Formation of tetrahydro derivative 80–90 Monitored by TLC
Alternative direct cyclization Cyclopropyl-substituted aminopyrimidine + ketoester, acid catalyst, reflux Direct formation of target compound 60–70 Fewer steps, moderate yield

Analytical Characterization Supporting Preparation

Research Findings and Optimization Notes

  • The alkylation step is sensitive to reaction conditions; excess base or high temperatures can lead to side reactions such as ring opening of the cyclopropyl group.
  • Catalytic hydrogenation must be carefully controlled to avoid over-reduction or hydrogenolysis of sensitive groups.
  • Using cyclopropyl-substituted precursors can reduce the number of steps but may require more complex starting materials.
  • Purification is typically achieved by recrystallization or chromatographic techniques to ensure high purity for biological testing.

Q & A

Q. What are the standard synthetic protocols for preparing 2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one?

The synthesis typically involves multi-step reactions, starting with the construction of the pyrimido[1,2-a]pyrimidin-4-one core. A common approach includes cyclocondensation of substituted pyrimidine precursors with cyclopropane-containing reagents under reflux conditions. For example, intermediates like ethyl 3-(cyclopropyl)-3-oxopropionate may react with aminotetrahydropyrimidine derivatives in ethanol with potassium carbonate as a base (75% yield reported) . Catalysts such as oxalyl chloride or dimethyl sulfoxide (DMSO) are used for oxidation steps to introduce functional groups .

Q. How is the compound characterized for purity and structural confirmation?

Characterization relies on a combination of analytical techniques:

  • Chromatography : TLC and HPLC for purity assessment.
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions (e.g., cyclopropyl group integration at δ ~1.0–1.5 ppm) and FT-IR for carbonyl (C=O) stretching (~1650–1700 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ for C10_{10}H14_{14}N3_3O: calculated 192.1131) .

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored in a sealed container under inert gas (N2_2 or Ar) at –20°C to prevent oxidation or hydrolysis. Stability studies indicate degradation <5% over 12 months under these conditions .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

Initial screening includes:

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Kinase or protease activity assays (IC50_{50} determination).
  • Antimicrobial activity : MIC testing against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation.
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., over-oxidation) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies include:

  • Prodrug design : Ester or phosphate derivatives to enhance solubility.
  • Metabolic profiling : LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) .

Q. How does the cyclopropyl group influence structure-activity relationships (SAR) compared to other substituents?

The cyclopropyl moiety enhances metabolic stability by reducing CYP450-mediated oxidation. SAR studies show that replacing cyclopropyl with bulkier groups (e.g., tert-butyl) decreases target binding affinity by ~30%, while smaller groups (e.g., methyl) reduce selectivity .

Q. What advanced techniques are used to study its mechanism of action in cancer models?

  • Proteomics : SILAC (stable isotope labeling) to identify protein targets.
  • Molecular docking : Simulations with homology models (e.g., PI3Kγ) to predict binding modes.
  • CRISPR-Cas9 screens : Gene knockout libraries to validate pathway dependencies .

Q. How can isotopic labeling (e.g., deuterium) aid in metabolic pathway tracing?

Deuterium labeling at the cyclopropyl position (e.g., C2^{2}H2_2) enables tracking via 2^2H NMR or MS, revealing hepatic oxidation to carboxylic acid metabolites. This approach confirmed a 40% reduction in first-pass metabolism compared to non-deuterated analogs .

Q. What computational methods predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) identify electrophilic centers (e.g., C-2 and C-8 positions) prone to nucleophilic attack. MD simulations further validate solvent effects on reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Reactant of Route 2
2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.